molecular formula C4H11ClN2 B1304013 2-Methylpropanimidamide hydrochloride CAS No. 22007-68-7

2-Methylpropanimidamide hydrochloride

Cat. No.: B1304013
CAS No.: 22007-68-7
M. Wt: 122.6 g/mol
InChI Key: VWXLCWNPSOUPPE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methylpropanimidamide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or inducing conformational changes in the enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular mechanisms are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro or in vivo studies include potential alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target areas . These processes ensure that the compound reaches its site of action effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropanimidamide hydrochloride typically involves the reaction of ethyl isobutyrimidate hydrochloride with ammonia in ethanol . The general procedure includes the following steps:

  • Dry hydrogen chloride is added to an ice-cooled solution of nitrile and ethanol.
  • The solution is stirred for two days at room temperature.
  • Ammonia in absolute ethanol is added to the formed imido acid ethyl ester solution.
  • The reaction mixture is stirred for 5 hours, and the precipitated ammonium chloride is filtered off.
  • The clear solution is stored in a closed flask .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above, with a focus on optimizing yield and purity. The use of large-scale reactors and controlled reaction conditions ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c1-3(2)4(5)6;/h3H,1-2H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXLCWNPSOUPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381915
Record name 2-methylpropanimidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22007-68-7
Record name 22007-68-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylpropanimidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpropanimidamide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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